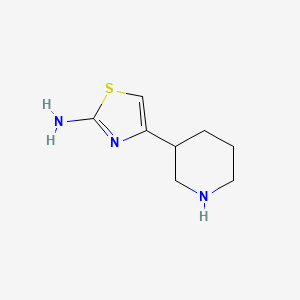

4-(Piperidin-3-yl)thiazol-2-amine

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are of paramount importance in the landscape of modern chemical and life sciences. arizona.eduexlibrisgroup.com Their structural diversity and ability to engage in various non-covalent interactions make them privileged scaffolds in the design of biologically active molecules. exlibrisgroup.com A significant percentage of FDA-approved drugs contain at least one heterocyclic ring, underscoring their therapeutic relevance. arizona.eduglobalresearchonline.net These scaffolds provide a three-dimensional framework that can be readily functionalized to optimize binding affinity and selectivity for specific biological targets.

Overview of Thiazole-2-amine and Piperidine (B6355638) Architectures in Research

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key component in numerous biologically active compounds. globalresearchonline.net The 2-aminothiazole (B372263) moiety, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.netnih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity for further chemical modification, makes it a versatile building block in medicinal chemistry. researchgate.netresearchgate.net

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of drug discovery. arizona.eduresearchgate.net It is one of the most common heterocyclic rings found in FDA-approved pharmaceuticals. arizona.eduexlibrisgroup.com The piperidine scaffold can influence a molecule's physicochemical properties, such as its basicity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com The introduction of a piperidine ring can enhance the biological activity and selectivity of a compound, as well as improve its pharmacokinetic properties. thieme-connect.com

Rationale for Investigating 4-(Piperidin-3-yl)thiazol-2-amine as a Core Structure for Academic Inquiry

The decision to investigate This compound as a core structure for academic research stems from the synergistic potential of its constituent thiazole-2-amine and piperidine fragments. This hybrid molecule combines the established biological relevance of the 2-aminothiazole scaffold with the favorable physicochemical and pharmacokinetic properties often imparted by the piperidine ring.

The specific linkage at the 4-position of the thiazole ring and the 3-position of the piperidine ring creates a unique three-dimensional arrangement of functional groups. This distinct spatial orientation offers opportunities for novel interactions with biological targets that may not be achievable with the individual components alone. The presence of the primary amine on the thiazole ring and the secondary amine within the piperidine ring provides two key points for hydrogen bonding and potential salt formation, which can be crucial for target binding and solubility.

Furthermore, the synthesis of derivatives based on the this compound core allows for a systematic exploration of the structure-activity relationship (SAR). By modifying substituents on either the thiazole or piperidine ring, researchers can fine-tune the molecule's properties to optimize its biological activity and selectivity. This makes it an attractive scaffold for generating chemical libraries for high-throughput screening and for probing the molecular requirements of specific biological pathways. The investigation of this hybrid system, therefore, provides a fertile ground for fundamental chemical research with potential applications in the development of new chemical probes and therapeutic leads.

Research Findings on Thiazole and Piperidine Derivatives

While specific research on this compound is not extensively detailed in the provided search results, a wealth of information exists on the synthesis and biological activities of various thiazole and piperidine derivatives. This data provides a strong foundation for understanding the potential of this hybrid scaffold.

For instance, studies on N,4-diaryl-1,3-thiazole-2-amines have identified potent tubulin inhibitors with significant antiproliferative activity against cancer cell lines. nih.gov This highlights the potential of the 2-aminothiazole core in developing anticancer agents. Similarly, research on piperidine-based compounds has demonstrated their efficacy as CNS modulators, anti-inflammatory agents, and more. arizona.eduresearchgate.net The synthesis of piperazine-tethered thiazole compounds has also led to the discovery of potent antiplasmodial agents. mdpi.com

The following table summarizes the types of biological activities observed in various thiazole and piperidine derivatives, providing a glimpse into the potential therapeutic applications of the this compound scaffold.

| Scaffold | Derivative Type | Biological Activity | Reference |

| Thiazole | N,4-diaryl-1,3-thiazole-2-amines | Tubulin Inhibition, Antiproliferative | nih.gov |

| Thiazole | 2-aminothiazole derivatives | Antimicrobial, Anti-inflammatory, Anticancer | nih.govresearchgate.netresearchgate.netnih.gov |

| Thiazole | Pyridine-Thiazole Hybrids | Anticancer | nih.gov |

| Piperidine | General Derivatives | CNS Modulation, Anti-inflammatory, Anticoagulant | arizona.eduresearchgate.net |

| Piperidine | 4-Hydroxypiperidines | Histamine H3 Receptor Antagonism | nih.gov |

| Thiazole-Piperazine Hybrid | Piperazine-tethered thiazoles | Antiplasmodial | mdpi.com |

These findings underscore the rationale for exploring the synthesis and biological evaluation of novel derivatives based on the this compound core structure. The combination of these two privileged scaffolds offers a promising avenue for the discovery of new chemical entities with significant biological and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUUYFRHTJGLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modification and Derivatization Strategies

Functionalization of the Thiazole (B1198619) Amino Group (N-substitution)

The primary amine at the 2-position of the thiazole ring is a versatile handle for a variety of chemical transformations, including amidation, ureation, alkylation, and acylation. These modifications can significantly influence the compound's physicochemical properties and biological activity.

The formation of amide and urea (B33335) derivatives from the 2-amino group is a common strategy to introduce diverse substituents. Amidation is typically achieved by reacting the parent amine with carboxylic acids, acid chlorides, or acid anhydrides. Similarly, ureation can be accomplished through reactions with isocyanates or carbamoyl (B1232498) chlorides. These reactions introduce a carbonyl or carbamoyl linker, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

For instance, in related thiazole-containing compounds, amidation has been successfully employed. The reaction of 2-aminobenzothiazole (B30445) with flurbiprofen, a non-steroidal anti-inflammatory drug, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), resulted in the formation of the corresponding amide, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com. While this example involves a benzothiazole, the underlying reactivity of the 2-amino group is analogous.

Urea derivatives have also been synthesized from similar scaffolds. For example, urea derivatives of 2-aryl-benzothiazol-5-amines have been prepared, showcasing the feasibility of this modification on an amino-thiazole core nih.gov. A notable example of a urea-containing thiazole is 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride, which is utilized as an intermediate in pharmaceutical development chemimpex.com. The synthesis of such urea derivatives often involves the reaction of an amine with an isocyanate or by using a phosgene (B1210022) equivalent to form a carbamoyl chloride which then reacts with another amine.

Table 1: Examples of Amide and Urea Derivatives of Related Thiazole Scaffolds

| Derivative Type | Reagents | Resulting Moiety | Reference |

| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC) | -NH-C(=O)-R | mdpi.com |

| Urea | Isocyanate or Carbamoyl Chloride | -NH-C(=O)-NH-R | nih.govchemimpex.com |

N-alkylation and N-acylation of the 2-amino group provide another avenue for diversification. Alkylation introduces alkyl or substituted alkyl groups directly to the nitrogen atom, which can impact the basicity and lipophilicity of the compound. Acylation, the introduction of an acyl group, can serve to introduce a variety of functional groups and modulate the electronic character of the amino group.

Studies on 2-aminobenzothiazoles have demonstrated successful N-alkylation and N-acylation reactions nih.gov. Direct mono-N-alkylation of primary amines can be achieved using alkyl halides in the presence of a base researchgate.net. For acylation, acid chlorides or anhydrides are common reagents. These reactions are generally high-yielding and allow for the introduction of a wide array of substituents.

Modifications at the Thiazole C-4 Position (Piperidine Moiety)

The piperidine (B6355638) ring attached at the C-4 position of the thiazole is a key area for structural modification to explore the spatial requirements of potential biological targets.

Modification of the piperidine ring itself is a crucial strategy in lead optimization. This can involve the introduction of various substituents at different positions on the piperidine ring. For example, the synthesis of 4,5-disubstituted-thiazolyl amides has been reported with derivatives of 4-hydroxy-piperidine, indicating that functional groups can be readily incorporated into the piperidine moiety mdpi.com. The modification of both the thiazole and piperidine rings has been a key strategy in the development of compounds like oxathiapiprolin (B609797) researchgate.net.

Table 2: Strategies for Piperidine Substituent Diversification

| Modification Strategy | Example | Reference |

| Introduction of Hydroxyl Groups | Use of 4-hydroxy-piperidine derivatives | mdpi.com |

| Comprehensive Ring Modification | Systematic modification of piperidine in oxathiapiprolin | researchgate.net |

Chemical Transformations of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a highly reactive site for a multitude of chemical transformations, allowing for the introduction of a wide range of functional groups that can modulate the compound's properties.

N-substitution of the piperidine nitrogen is a common and effective way to introduce diversity. This can be achieved through various reactions such as reductive amination, aza-Michael additions, and alkylations. For example, N-substituted piperidines have been synthesized from piperidone precursors via reductive amination researchgate.net. The aza-Michael reaction with reagents like acrylonitrile (B1666552) or tert-butyl acrylate (B77674) can be used to introduce three-carbon elongated chains, while alkylation with bromoacetonitrile (B46782) or 2-iodoethanol (B1213209) can add two-carbon linkers researchgate.net.

Furthermore, the piperidine nitrogen can be acylated to form amides or sulfonamides, or it can be part of more complex ring systems. The chemical modulation of scaffolds like 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one has shown that modifications on the piperidine nitrogen, including the introduction of various substituted acyl groups, are well-tolerated and can lead to compounds with interesting biological profiles mdpi.com.

Table 3: Examples of Transformations at the Piperidine Nitrogen

| Transformation | Reagents/Method | Resulting Moiety | Reference |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | -N-CH2-R | researchgate.net |

| Aza-Michael Addition | Acrylonitrile, tert-butyl acrylate | -N-CH2CH2CN, -N-CH2CH2COOtBu | researchgate.net |

| Alkylation | Bromoacetonitrile, 2-iodoethanol | -N-CH2CN, -N-CH2CH2OH | researchgate.net |

| Acylation | Acid Chloride, Anhydride | -N-C(=O)-R | mdpi.com |

N-Alkylation and N-Acylation

The secondary amine within the piperidine ring is a prime target for N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's polarity, basicity, and steric profile.

N-Alkylation can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common approach. Another method is the direct reaction with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. For instance, piperidine derivatives can undergo reaction with formaldehyde (B43269) and a secondary amine in a Mannich reaction to yield N-methylated products. nih.gov

N-Acylation involves the reaction of the piperidine nitrogen with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This transformation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor. Parallel synthesis techniques have been employed to create libraries of N-acylated derivatives, for example, by reacting a piperazine-tethered thiazole with a variety of carboxylic acids. nih.gov This approach allows for the rapid generation of diverse analogs for screening purposes.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Piperidine/Piperazine (B1678402) Systems

| Starting Material Class | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| Piperidine derivatives | Formaldehyde, N-substituted amine | Mannich Reaction | N-((substituted-piperidine)methyl) derivatives |

Introduction of Additional Heterocyclic or Aromatic Moieties

Derivatives can be synthesized by reacting the 2-amino group with appropriate building blocks. For example, the Hantzsch thiazole synthesis itself can be adapted, or the existing 2-aminothiazole (B372263) can be used as a nucleophile. A classic approach involves reacting a 3-(2-bromoacetyl)-coumarin derivative with substituted thioureas to yield 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives, thereby linking a coumarin (B35378) moiety to the thiazole ring. researchgate.net

Similarly, various heterocyclic systems can be tethered to the core structure. Syntheses have been reported where thiazole derivatives are linked to:

1,2,3-Triazoles: Formed via click chemistry approaches. niscair.res.in

Pyridine (B92270) and Pyrimidine: Synthesized through condensation and heterocyclization reactions. sciencepublishinggroup.comnih.gov

1,3,4-Oxadiazoles: Created via reactions like the Mannich reaction involving a pre-formed oxadiazole. nih.gov

Benzothiazoles and Benzofurans: Coupled using reactions with bromoacetyl derivatives of these heterocycles. nih.gov

The piperidine nitrogen also serves as a convenient attachment point for aromatic and heterocyclic groups, typically via N-alkylation or N-acylation as described previously, using reagents that contain the desired ring system. nih.gov

Table 2: Examples of Appended Heterocyclic and Aromatic Moieties

| Core Scaffold | Appended Moiety | Method of Introduction | Reference |

|---|---|---|---|

| 2-Aminothiazole | 4-Hydroxy-2H-chromen-2-one | Hantzsch reaction with 3-(2-bromoacetyl)-coumarin | researchgate.net |

| Thiazole | 1,2,3-Triazole | Click chemistry | niscair.res.in |

| Thiazole | Piperazine | Reaction with 4-chloromethyl-2-amino thiazoles | nih.gov |

| Thiazole | Pyridine | Condensation and heterocyclization | nih.gov |

Stereoselective Synthesis of Enantiomers and Diastereomers

The carbon at the 3-position of the piperidine ring is a stereocenter, meaning that 4-(Piperidin-3-yl)thiazol-2-amine exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical aspect of its chemical development.

The primary strategy for obtaining enantiomerically pure or enriched material is to employ a chiral starting material or a chiral auxiliary during the synthesis. For example, the synthesis of pyrrolidine (B122466) or piperidine ring-fused systems has been achieved in a diastereomerically pure form by starting with chiral hydroxy acids or chiral ethoxylactams. elsevierpure.com

General methods for the stereoselective synthesis of chiral sulfinyl compounds, which are valuable chiral auxiliaries, have been extensively reviewed and can be adapted. nih.gov The use of chiral auxiliaries, such as tert-butanesulfinamide, is a powerful tool for the asymmetric synthesis of chiral amines. nih.gov Although not applied directly to the target compound in the cited literature, this methodology represents a state-of-the-art approach for establishing the stereochemistry of the piperidine ring.

The separation of diastereomers formed by reacting the racemic piperidine with a chiral resolving agent is another viable, albeit more classical, approach. Subsequent removal of the resolving agent would yield the individual enantiomers of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Piperidin 3 Yl Thiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(Piperidin-3-yl)thiazol-2-amine derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical this compound derivative, the spectrum can be divided into distinct regions:

Aromatic/Heteroaromatic Region: The proton on the thiazole (B1198619) ring (H-5) typically appears as a singlet in the downfield region. In substituted derivatives, these chemical shifts and coupling patterns change accordingly. nih.gov

Amine Protons: The protons of the primary amine (NH₂) on the thiazole ring and the secondary amine (NH) of the piperidine (B6355638) ring produce signals that are often broad and can be exchanged with deuterium (B1214612) oxide (D₂O). nih.gov The NH proton of an amide linkage in a derivative, for instance, can appear as a singlet significantly downfield, such as at δ 12.65 ppm. mdpi.com

Piperidine Ring Protons: The protons on the piperidine ring present a complex series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The specific shifts depend on their axial or equatorial positions and their proximity to substituents. chemicalbook.com

Substituent Protons: Protons from any additional substituents on the piperidine nitrogen or the thiazole ring will appear in their characteristic regions. For example, methyl protons on a pyrazolone (B3327878) moiety attached to a thiazole structure have been observed in the δ 2.61–3.26 ppm range. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key signals for this compound derivatives include:

Thiazole Carbons: The carbon atom C-2, bonded to the amino group, is highly deshielded and appears significantly downfield (δ ~164-173 ppm). nih.gov The other thiazole ring carbons (C-4 and C-5) resonate at distinct positions, for example, around δ 108 ppm and δ 140 ppm for a basic 2-aminothiazole (B372263) structure. chemicalbook.com

Piperidine Carbons: The carbon atoms of the piperidine ring typically appear in the range of δ 20-60 ppm. rsc.org The carbon attached to the nitrogen (C-2 and C-6) and the carbon attached to the thiazole ring (C-3) are generally the most downfield of the piperidine signals.

The following table provides representative, hypothetical NMR data for the parent compound based on data from related structures.

| ¹H NMR Representative Data | ¹³C NMR Representative Data | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~6.5 | Thiazole C5-H (singlet) | ~168 | Thiazole C2 (C-NH₂) |

| ~7.0 | Thiazole -NH₂ (broad singlet) | ~145 | Thiazole C4 |

| ~3.0-3.5 | Piperidine C3-H (multiplet) | ~105 | Thiazole C5 |

| ~2.5-3.2 | Piperidine C2-H, C6-H (multiplets) | ~50-55 | Piperidine C2, C6 |

| ~1.5-2.1 | Piperidine C4-H, C5-H, NH (multiplets) | ~45 | Piperidine C3 |

| ~25-30 | Piperidine C4, C5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

For derivatives of this compound, Electrospray Ionization (ESI) is a common technique that generates protonated molecules, [M+H]⁺, in the positive ion mode. mdpi.com The accurate mass of this ion allows for the confirmation of the molecular formula. For example, a derivative such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was found to have an [M+H]⁺ ion at m/z 377.1128, corresponding to the formula C₂₂H₁₈FN₂OS⁺. mdpi.com

Fragmentation analysis (MS/MS) provides insight into the compound's structure. The [M+H]⁺ ion is subjected to collision-induced dissociation, breaking it into smaller, stable fragment ions. Common fragmentation pathways for this class of compounds include:

Cleavage of the Piperidine Ring: The piperidine ring can undergo ring-opening or fragmentation, leading to characteristic losses.

Loss of the Amino Group: The exocyclic amino group on the thiazole ring can be lost.

Cleavage at the Piperidinyl-Thiazole Bond: The bond connecting the two heterocyclic rings can cleave, generating ions corresponding to each ring system.

Predicted mass spectrometry data for related isomers show the formation of various adducts in addition to the primary protonated molecule. uni.luuni.lu

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 198.10594 |

| [M+Na]⁺ | 220.08788 |

| [M+K]⁺ | 236.06182 |

| [M-H]⁻ | 196.09138 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the presence of specific functional groups within a molecule. researchgate.netnist.gov

For this compound and its derivatives, the IR spectrum would display characteristic absorption bands corresponding to its key structural features:

N-H Stretching: The primary amine (-NH₂) on the thiazole ring and the secondary amine (-NH) in the piperidine ring exhibit stretching vibrations in the region of 3100-3400 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show a single band. ekb.eg

C-H Stretching: Aromatic/heteroaromatic C-H stretching from the thiazole ring appears just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the piperidine ring appears just below 3000 cm⁻¹.

C=N Stretching: The imine bond within the thiazole ring gives rise to a strong absorption band in the 1620-1660 cm⁻¹ region. ekb.eg

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1600-1640 cm⁻¹. ekb.eg

C-N Stretching: These vibrations for the amine groups are found in the fingerprint region, typically between 1250-1350 cm⁻¹. researchgate.net

C-S Stretching: The carbon-sulfur bond of the thiazole ring produces a weaker absorption in the fingerprint region, usually around 600-800 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3400 | Stretching | N-H (Amine) |

| 3000 - 3100 | Stretching | C-H (Thiazole) |

| 2850 - 2960 | Stretching | C-H (Piperidine) |

| 1620 - 1660 | Stretching | C=N (Thiazole) |

| 1600 - 1640 | Bending | N-H (Primary Amine) |

X-ray Crystallography for Solid-State Structural Determination

While NMR, MS, and IR provide data on connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound.

For a derivative of this compound, a crystal structure analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the thiazole and piperidine rings. Bond lengths in a thiazole ring are typical for its substituted derivatives. nih.gov

Conformation: Determining the exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents (axial vs. equatorial).

Dihedral Angles: Quantifying the spatial relationship between the piperidine and thiazole rings. In some related structures, the two rings are observed to be nearly coplanar, with small dihedral angles. nih.gov

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice. This includes identifying hydrogen bonds (e.g., between the amine protons and thiazole nitrogen atoms of adjacent molecules), π–π stacking interactions between thiazole rings, and other van der Waals forces that stabilize the crystal structure. nih.govnih.gov

This detailed structural information is crucial for understanding the molecule's physical properties and for computational studies such as molecular docking.

Advanced 2D NMR Techniques and High-Resolution Mass Spectrometry for Complex Derivative Characterization

For complex derivatives of this compound, where 1D NMR spectra may be crowded or ambiguous, advanced analytical methods are essential for complete structural verification.

Advanced 2D NMR Techniques: Two-dimensional NMR experiments correlate signals within the spectrum, providing clear evidence of atomic connectivity. huji.ac.il

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which is invaluable for tracing the proton network within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of all protonated carbons. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular skeleton, for instance, by connecting the piperidine C-3 proton to the thiazole C-4 carbon, confirming the link between the two rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This helps determine the molecule's stereochemistry and conformation.

High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental composition for a given ion. nih.gov For example, the HRMS analysis of a thiazole derivative yielded a measured [M+H]⁺ mass of 377.1128, which was within 1.06 ppm of the calculated mass (377.1124) for the molecular formula C₂₂H₁₈FN₂OS⁺. mdpi.com This level of certainty is critical for confirming the identity of a newly synthesized compound and is a standard requirement for publication in scientific literature. The coupling of liquid chromatography with HRMS (LC-HRMS) is also a powerful tool for analyzing complex mixtures, such as identifying metabolites of these compounds in biological systems. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 2-aminothiazole (B372263), DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), have been utilized to explore their molecular geometry, electronic properties, and reactivity. edu.krdnih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules containing flexible rings like piperidine (B6355638), conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies. nih.govresearchgate.net

Studies on related thiazole (B1198619) derivatives have shown that techniques like rotating dihedral angles by 180 degrees can be used to generate different conformations, which are then subjected to geometry optimization to find the most stable structures. nih.govresearchgate.net Conformational analysis of similar heterocyclic compounds has demonstrated that they can adopt specific conformations, such as the exo conformation, which can be verified through experimental techniques like 2D-NMR. nih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap is a critical parameter derived from this analysis. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be a sign of potential biological activity. nih.govdergipark.org.tr For various thiazole and pyridine (B92270) derivatives, the HOMO-LUMO gap has been calculated to understand their stability and reactivity profiles. researchgate.netajchem-a.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 6-fluoropyridine-3-amine | - | - | Low | DFT/B3LYP/6-311g++(d,p) researchgate.net |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | Small | DFT/B3LYP/6-31G** nih.gov |

| 2-(1-Phenylethylideneamino)guanidine | - | - | Narrow | DFT/B3LYP/6-311+G(d,p) dergipark.org.tr |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (often colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net MEP analysis has been applied to various heterocyclic compounds to identify these reactive regions and understand intermolecular interactions. edu.krdnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a molecule, including its conformational changes and its interactions with the surrounding environment, such as a solvent. mdpi.comresearchgate.net

For compounds dissolved in various solvents, MD simulations can characterize the local structure around specific functional groups. researchgate.net The interaction with solvent molecules can influence the conformation and properties of the solute. For instance, studies on related compounds have investigated the interactions between specific moieties and both protic and aprotic solvents. researchgate.net

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target. nih.govnih.gov

Ligand-Protein Binding Mode Predictions

By predicting how a ligand like 4-(Piperidin-3-yl)thiazol-2-amine might interact with the active site of a protein, molecular docking can provide insights into its potential biological activity. nih.gov The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a score that estimates the binding affinity. nih.gov

Successful docking studies have been performed on various thiazole and piperidine derivatives to understand their interactions with biological targets such as cyclin-dependent kinases and monoamine oxidases. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The binding energies calculated from these simulations can indicate the strength of the association between the ligand and the protein. nih.gov

| Compound | Protein Target | Binding Energy (kcal/mol) | PDB ID |

|---|---|---|---|

| Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | MAO-A | -9.6 | 2Z5X nih.gov |

| Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | MAO-B | -8.8 | 2V5Z nih.gov |

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular modeling is crucial for identifying the key intermolecular forces that govern the binding of a ligand to its target receptor. For aminothiazole-based compounds, hydrogen bonds and hydrophobic interactions are paramount.

Hydrogen Bonding: The 2-aminothiazole moiety is a versatile hydrogen bond donor and acceptor. Crystal structure analyses of related compounds, such as N,4-diheteroaryl 2-aminothiazoles, demonstrate that the exocyclic amino group and the thiazole nitrogen atom are frequently involved in hydrogen bonding networks. d-nb.inforesearchgate.net In the solid state, these interactions can lead to the formation of hydrogen-bonded dimers and complex three-dimensional networks, often involving solvent molecules or counter-ions. d-nb.inforesearchgate.net

For instance, studies on N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide revealed distinct hydrogen bonding patterns, including Namine–H⋯Br⁻, N⁺pyridine–H⋯Owater, and Owater–H⋯Br⁻ interactions, which create an extensive 3D network. d-nb.info In another analogue, intermolecular N⁺methoxypyridine–H⋯Npyrazine hydrogen bonds were observed. d-nb.info These findings highlight the adaptability of the aminothiazole scaffold in forming specific hydrogen bonds depending on its substitution pattern and chemical environment. The piperidine ring in this compound introduces an additional secondary amine group, which can act as both a hydrogen bond donor and acceptor, further expanding its potential interaction profile.

Hydrophobic Interactions: In the context of enzyme inhibition, hydrophobic interactions are often critical for binding affinity. Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as Cyclin-Dependent Kinase (CDK) inhibitors have shown that the thiazole ring can engage in favorable hydrophobic interactions. acs.orgnih.gov For example, the thiazole C2-amino group's interaction with an aspartate residue in the enzyme's DFG motif can enhance the hydrophobic interactions between a methyl group on the thiazole ring and a gatekeeper phenylalanine residue. acs.org This cooperative effect between hydrogen bonding and hydrophobic interactions is a common theme in the binding of small molecule inhibitors.

| Interaction Type | Potential Interacting Groups on this compound | Observed in Analogous Structures | Potential Biological Target Residues |

|---|---|---|---|

| Hydrogen Bond Donor | 2-Amino Group (NH2), Piperidine NH | Yes d-nb.inforesearchgate.net | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyls |

| Hydrogen Bond Acceptor | Thiazole N, 2-Amino Group (lone pair), Piperidine N (lone pair) | Yes d-nb.inforesearchgate.net | Arginine, Lysine, Serine, Threonine, Main-chain Amides |

| Hydrophobic Interactions | Thiazole Ring, Piperidine Ring (aliphatic portions) | Yes acs.org | Phenylalanine, Leucine, Isoleucine, Valine, Alanine |

| Chalcogen Bonding | Thiazole Sulfur Atom | Yes d-nb.info | Electron-rich atoms (e.g., in carbonyls or aromatic rings) |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular properties.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, GI₅₀) is required. acs.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can be categorized as:

Electronic Descriptors: (e.g., partial atomic charges, dipole moment) which describe the distribution of electrons.

Steric Descriptors: (e.g., molecular volume, surface area) which define the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: Which describe the atomic connectivity and branching of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For a compound like this compound, a QSAR study would explore how modifications to the piperidine or thiazole rings affect its activity against a specific target. For instance, substituting the piperidine ring could alter LogP and steric properties, which would be captured by the QSAR model to predict the impact on efficacy.

| Component | Description | Example for this compound Derivatives |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Enzyme inhibitory concentration (IC₅₀), Cell proliferation inhibition (GI₅₀). acs.org |

| Independent Variables (Descriptors) | Numerical values representing molecular properties. | Calculated LogP, Molecular Weight, Polar Surface Area, Dipole Moment. |

| Mathematical Model | An equation relating the dependent and independent variables. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Validation | Statistical assessment of the model's predictive ability. | Leave-one-out cross-validation (q²), prediction for an external test set (r²_pred). |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening and ligand-based drug design are powerful computational strategies used to identify and optimize novel drug candidates from large chemical databases. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown (ligand-based) or to filter vast libraries for potential hits (structure-based and ligand-based).

Virtual Screening: This technique involves the computational screening of large libraries of compounds to identify molecules that are likely to bind to a drug target. In studies targeting enzymes like VEGFR-2, virtual screening has been used to identify novel inhibitors containing thiazole or thiadiazole cores. ajgreenchem.comnih.govmdpi.com The process typically involves docking simulations where each molecule in the database is computationally fitted into the binding site of the target protein, and its binding affinity is estimated using a scoring function.

Ligand-Based Drug Design: When the structure of the target is not available, ligand-based methods are employed. These approaches rely on the knowledge of other molecules that bind to the target of interest.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to exert a specific biological activity. A model can be built from a set of active compounds, defining the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.commdpi.com This model is then used as a 3D query to search databases for new molecules that match the pharmacophore.

Pharmacophore Hybridization: This strategy involves combining structural motifs from different known inhibitors to create a new, potentially more potent compound. For example, a study on NLRP3 inhibitors successfully merged features from two distinct chemical scaffolds to design a novel series of active compounds. mdpi.com

Molecular Similarity Searching: This method identifies new compounds based on their structural similarity to a known active ligand. Similarity can be assessed based on 2D fingerprints (patterns of substructures) or 3D shape and electrostatic potential.

These methodologies allow for the efficient exploration of chemical space, prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

| Methodology | Principle | Application Example |

|---|---|---|

| Pharmacophore Modeling | Identifies a 3D arrangement of essential molecular features for activity. | Screening databases to find novel scaffolds that fit a VEGFR-2 inhibitor pharmacophore. mdpi.com |

| Pharmacophore Hybridization/Scaffold Hopping | Combines structural elements from different active compounds to create new chemotypes. | Designing novel NLRP3 inhibitors by merging a benzimidazolone core with an acrylic acid derivative side chain. mdpi.com |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with biological activity. | Guiding the optimization of a lead series by visualizing favorable and unfavorable regions for substitution. |

| Molecular Similarity Searching | Finds new molecules based on structural resemblance to a known active compound. | Identifying commercially available analogs of a preliminary hit compound for initial SAR exploration. |

Biological and Pharmacological Investigations in Vitro and Mechanistic Studies

Exploration of Enzyme Inhibition Profiles

Derivatives of the 4-(piperidin-yl)thiazol-2-amine scaffold have been evaluated against a variety of enzyme targets, demonstrating a range of inhibitory profiles.

The thiazole (B1198619) nucleus, often in combination with a piperidine (B6355638) ring, is a recognized pharmacophore in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

ROCK Inhibition: Rho-associated kinases (ROCK I and ROCK II) are serine/threonine kinases that are attractive targets for diseases like hypertension, glaucoma, and cancer. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives have shown inhibitory activity against ROCK II. nih.govnih.gov One of the most potent compounds in a study, compound 4v , exhibited an IC50 value of 20 nM. nih.gov Molecular docking studies suggest that further optimization of these derivatives could lead to even more potent ROCK inhibitors. nih.gov Another class of compounds, pyridylthiazole-based ureas, has also been identified as potent ROCK inhibitors, with the most active compounds having low nanomolar potency. researchgate.net

CDK4/6 Inhibition: Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. d-nb.infonih.gov A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. d-nb.infonih.gov For instance, a derivative with a piperazine (B1678402) group showed excellent potency with Kᵢ values of 1 and 34 nM for CDK4 and CDK6, respectively. d-nb.info

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in managing DNA topology and is a target for several anticancer drugs. nih.govnih.govgoogle.com New thiazole derivatives have been investigated as potential Topoisomerase II inhibitors. One such derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile, showed strong cytotoxic effects against several human cancer cell lines, and molecular docking studies indicated it binds strongly to the DNA-Topo II complex. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in tumor growth. nih.govnih.gov Several thiazole derivatives have been synthesized and evaluated as EGFR inhibitors. nih.govnih.gov In one study, new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized, with some compounds showing potent dual inhibition of EGFR and HER2 kinases, with IC50 values in the sub-micromolar range. nih.gov Another study on naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids also revealed dual inhibition of topoisomerase IIα and EGFR. nih.gov

| Target Kinase | Thiazole Derivative Class | Reported Potency (IC50 / Kᵢ) | Reference |

|---|---|---|---|

| ROCK II | 4-Aryl-5-aminomethyl-thiazole-2-amines | IC50 = 20 nM (for compound 4v) | nih.gov |

| CDK4 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | Kᵢ = 1 nM | d-nb.info |

| CDK6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | Kᵢ = 34 nM | d-nb.info |

| EGFR | Imidazo[2,1-b]thiazole derivative (Compound 39) | IC50 = 0.153 µM | nih.gov |

| HER2 | Imidazo[2,1-b]thiazole derivative (Compound 39) | IC50 = 0.108 µM | nih.gov |

| Topoisomerase II | Pyrano[2,3-d]thiazole derivative | Strong binding in docking studies | nih.gov |

The investigation of thiazole-containing compounds as protease inhibitors is an emerging area.

Immunoproteasome and Threonine Proteases: The immunoproteasome is a validated target for treating various diseases, including cancer and autoimmune disorders. srce.hr While direct inhibition by 4-(piperidin-3-yl)thiazol-2-amine is not documented, related structures have been explored. For example, N-arylpiperidine-based compounds have been designed as inhibitors of different subunits of the (immuno)proteasome, showing activity in the low micromolar range. srce.hr Another study focused on piperidin-3-yl-oxathiazol-2-ones as potential covalent inhibitors of threonine proteases, although these showed only moderate inhibitory activity against the β5i subunit of the immunoproteasome. srce.hr

The versatility of the thiazole scaffold has led to its exploration against other enzyme families.

Dihydropteroate Synthase (DHPS): There is no direct evidence of this compound inhibiting DHPS. Studies on DHPS inhibition have primarily focused on sulfonamides and sulfones, which are structurally distinct. nih.gov

GMP Synthetase: Information regarding the inhibition of GMP synthetase by this compound or its close derivatives is not available in the reviewed literature.

Receptor Interaction Studies

The interaction of this compound derivatives with key neurotransmitter receptors has also been a subject of investigation.

Dopamine (B1211576) Receptors: The development of selective ligands for dopamine D2 and D3 receptors is a key strategy for treating neuropsychiatric disorders and substance abuse. While no studies specifically mention this compound, research on related piperidine and piperazine structures highlights the importance of this core in designing dopamine receptor ligands.

GABAA Receptors: GABAA receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. The piperidine moiety is a known pharmacophore for GABAA receptor modulators. However, specific studies on the interaction of this compound with GABAA receptors are not prominently featured in the available scientific literature.

Mechanistic Insights into Cellular Processes (In Vitro)

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate fundamental cellular processes, particularly the cell cycle.

A significant body of research points to the ability of thiazole-containing compounds to induce cell cycle arrest, a key mechanism for their anticancer effects.

G1 Arrest: Several studies have demonstrated that thiazole derivatives can induce cell cycle arrest in the G1 phase. d-nb.inforesearchgate.netnih.govnih.gov For example, thiazolides have been shown to strongly inhibit the proliferation of colon carcinoma cell lines by promoting G1 phase cell cycle arrest. d-nb.infonih.gov This effect was found to be mediated by the inhibition of protein translation through the mTOR/c-Myc/p27 pathway. d-nb.info Another study on hydrazinyl-1,3-thiazole derivatives also reported cell cycle arrest in the G1 phase. nih.gov Furthermore, certain thiazole derivatives have been found to halt the cell cycle in both the G1 and S phases. nih.gov

| Thiazole Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Thiazolides (e.g., Nitazoxanide) | Colon carcinoma cells (Caco-2, LS174T, HCT116) | G1 phase cell cycle arrest | d-nb.infonih.gov |

| Hydrazinyl-1,3-thiazole derivatives | MCF-7 (breast cancer) | Cell cycle arrest in G1 and S phases | nih.gov |

Modulation of Signaling Pathways (e.g., NF-κB activation)

While direct studies on the modulation of signaling pathways by this compound are not extensively documented in the current scientific literature, the broader class of thiazole derivatives has demonstrated significant effects on key cellular pathways, including the NF-κB signaling cascade.

Research into structurally related compounds provides insights into the potential activities of the title compound. For instance, certain pyrazole-thiadiazole derivatives have been identified as potent inhibitors of NF-κB transcriptional activity. nih.gov One such derivative, compound 6c, was found to exert its effects by inhibiting the phosphorylation of both NF-κB and its inhibitory protein, IκBα. nih.gov This action suggests a mechanism that interferes with the upstream signaling leading to NF-κB activation.

Furthermore, studies on thiazolidinone derivatives, which share a core heterocyclic structure, have also shown inhibitory effects on NF-κB expression. One thiazolidinone derivative, TZD-OCH2CH3, demonstrated a significant, concentration-dependent reduction in NF-κB mRNA expression in lipopolysaccharide-induced RAW264.7 macrophage cells. umsha.ac.ir The IC50 value for this inhibition was reported to be 48 μg/mL. researchgate.net These findings highlight the potential of the thiazole and related heterocyclic scaffolds to modulate inflammatory pathways governed by NF-κB.

In the context of anticancer research, a review of 2-aminothiazole (B372263) derivatives noted that a specific analog, compound 65, led to a decrease in the expression of the NF-κB (p65) protein in MDA-MB-231 breast cancer cells. nih.gov This suggests that the 2-aminothiazole moiety, a key feature of this compound, can be instrumental in mediating effects on this crucial signaling pathway.

Although direct evidence for this compound is pending, the collective data on related thiazole compounds strongly suggest that this chemical class is a promising source of NF-κB inhibitors. The piperidine substituent in the title compound may further influence its biological activity and pathway modulation, warranting specific investigation.

Investigation of Antimicrobial Efficacy (In Vitro)

The 2-aminothiazole scaffold, particularly when functionalized with a piperidine ring, is a recognized pharmacophore in the development of novel antimicrobial agents. In vitro studies have explored the efficacy of derivatives of this compound against a variety of microbial pathogens.

Antibacterial Activity against Specific Strains

Derivatives of 2-aminothiazole have shown a wide spectrum of antibacterial activity. For example, a series of 4-(indol-3-yl)thiazole-2-amines demonstrated minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria. nih.gov In this series, Staphylococcus aureus was noted as the most resistant strain, while Salmonella Typhimurium was the most sensitive. nih.gov

Specifically, certain compounds from this study exhibited potent activity against resistant bacterial strains. For instance, against methicillin-resistant S. aureus (MRSA), some derivatives were found to be more potent than the standard antibiotic ampicillin. nih.gov The substitution pattern on the thiazole and indole (B1671886) rings was found to be a critical determinant of antibacterial potency. nih.gov

Another study focusing on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which contains a piperazine ring (structurally related to piperidine), reported antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and MRSA. bldpharm.com This compound was found to inhibit DNA gyrase, suggesting a clear mechanism for its antibacterial action. bldpharm.com

The following table summarizes the in vitro antibacterial activity of selected thiazole derivatives:

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | S. aureus | 0.06 - 1.88 mg/mL | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | S. Typhimurium | 0.06 - 1.88 mg/mL | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines | MRSA | More potent than ampicillin | nih.gov |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | Not specified | bldpharm.com |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | Not specified | bldpharm.com |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | Not specified | bldpharm.com |

Antifungal Activity

The antifungal potential of piperidinyl thiazole derivatives has been a significant area of investigation. A systematic exploration of these compounds, inspired by fungicides like Oxathiapiprolin (B609797) and Fluoxapiprolin, has yielded potent antifungal agents. These derivatives have demonstrated excellent in vitro activity against oomycete fungal pathogens such as Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis at very low concentrations. umsha.ac.ir

In a separate study, 4-(indol-3-yl)thiazole-2-amines were also evaluated for their antifungal properties. Some compounds in this series showed activity that was either comparable or superior to the reference antifungal drugs bifonazole (B1667052) and ketoconazole. nih.gov The most potent antifungal agent identified in this series was compound 5g. nih.gov Docking studies suggested that the antifungal mechanism could be the inhibition of CYP51 (lanosterol 14α-demethylase). nih.gov

The table below presents the antifungal activity of selected thiazole derivatives:

| Compound/Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Piperidinyl thiazole analogues | P. infestans | Excellent at low concentrations | umsha.ac.ir |

| Piperidinyl thiazole analogues | P. viticola | Excellent at low concentrations | umsha.ac.ir |

| Piperidinyl thiazole analogues | P. cubensis | Excellent at low concentrations | umsha.ac.ir |

| 4-(Indol-3-yl)thiazole-2-amines (e.g., 5g) | Various fungi | Exceeded or equipotent to bifonazole and ketoconazole | nih.gov |

Antitubercular Activity

Thiazole-containing compounds have emerged as a promising class of agents against Mycobacterium tuberculosis. A series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported to have significant growth inhibitory activity against M. tuberculosis strains, including those that are multidrug-resistant. uni.lu These compounds exhibited low cytotoxicity towards eukaryotic cells, indicating a good selectivity profile. uni.lu

In another study, a series of substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles were synthesized and evaluated for their anti-tuberculosis activity. One compound, 11a, showed a notable MIC of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, which was superior to the standard drugs pyrazinamide (B1679903) (MIC: 3.125 μg/mL) and streptomycin (B1217042) (MIC: 6.25 μg/mL). analis.com.my

The antitubercular activity of selected thiazole and related derivatives is summarized in the following table:

| Compound/Derivative Class | M. tuberculosis Strain | MIC | Reference |

|---|---|---|---|

| 5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamides | Drug-susceptible and drug-resistant strains | Significant growth inhibitory activity | uni.lu |

| 3,4-(Dicoumarin-3-yl)-2,5-diphenyl furan (B31954) (11a) | H37Rv | 1.6 µg/mL | analis.com.my |

| Pyrazinamide (Reference) | H37Rv | 3.125 µg/mL | analis.com.my |

| Streptomycin (Reference) | H37Rv | 6.25 µg/mL | analis.com.my |

Antivirals (e.g., TMV)

While direct studies on the antiviral activity of this compound against Tobacco Mosaic Virus (TMV) are limited, research on related heterocyclic compounds provides valuable insights. A series of novel 1,3,4-thiadiazole (B1197879) derivatives were designed and synthesized, and their in vivo antiviral bioassay results indicated excellent protective activity against TMV. umsha.ac.irnih.gov One compound, E2, exhibited an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). umsha.ac.irnih.gov This compound was shown to inhibit the spread of TMV in the host plant. umsha.ac.irnih.gov

Additionally, flavonol derivatives containing a piperidine sulfonamide moiety have also been investigated for their anti-TMV activity. researchgate.net These findings suggest that the inclusion of a piperidine ring within a heterocyclic scaffold can be a viable strategy for developing anti-TMV agents. A review of patents on thiazole derivatives highlighted their broad-spectrum antiviral activities against a range of viruses, including influenza, coronaviruses, and hepatitis viruses, further underscoring the potential of this chemical class. nih.gov

Antitrypanosomal Activity

The thiazole scaffold has been identified as a promising starting point for the development of new treatments for Human African Trypanosomiasis, caused by Trypanosoma brucei. A high-throughput screen identified 2-(2-Benzamido)ethyl-4-phenylthiazole as an inhibitor of T. brucei. Subsequent synthesis and testing of analogues revealed that many derivatives were more potent.

Of particular relevance is the urea (B33335) analogue 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, which incorporates a piperidine moiety. This compound was the most potent and selective of the series, with an IC50 value of 9 nM against T. brucei rhodesiense and a selectivity index greater than 18,000. This highlights the significant contribution of the piperidine ring to the antitrypanosomal activity of these thiazole derivatives. Other research has also pointed to thiazolidinone/thiazole hybrids as a new class of antitrypanosomal agents.

The antitrypanosomal activity of a key thiazole derivative is presented below:

| Compound | Trypanosoma brucei rhodesiense IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole | 9 nM | >18,000 |

Advanced In Vitro Biological Assay Methodologies (e.g., ELISA, HTS)

The exploration of the biological and pharmacological properties of novel chemical entities like this compound and its analogs heavily relies on advanced in vitro screening methodologies. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and High-Throughput Screening (HTS) are pivotal in the early stages of drug discovery for identifying and characterizing the bioactivity of these compounds.

High-Throughput Screening (HTS) enables the rapid assessment of large libraries of chemical compounds against specific biological targets. For scaffolds related to 2-aminothiazole, HTS has been instrumental in identifying initial hit compounds with potential therapeutic value. For instance, HTS has been employed to discover inhibitors of key cellular enzymes like Cyclin-Dependent Kinase 2 (CDK2) from libraries of 2-aminothiazole derivatives. nih.gov This initial screening is often followed by a cascade of secondary assays to confirm the activity and determine the selectivity of the identified hits. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and versatile plate-based assay technique used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In the context of screening compounds like this compound analogs, ELISA can be adapted to measure the inhibition of specific enzymes or the modulation of signaling pathways. For example, in the evaluation of potential anti-inflammatory agents, an ELISA can be used to quantify the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), released from cells in response to an inflammatory stimulus. The ability of a test compound to reduce the concentration of these cytokines provides a measure of its anti-inflammatory activity.

Interactive Data Table: In Vitro Biological Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Assay Type | Target/Cell Line | Measured Activity | Source |

| 2-amino-4-phenylthiazole derivatives | Antiproliferative Assay | HT29 (Colon Cancer) | IC50 = 2.01 µM | nih.gov |

| 2-aminothiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative Assay | K563 (Leukemia) | IC50 = 16.3 µM | nih.gov |

| N-acylated-2-amino-5-benzyl-1,3-thiazoles | MTT Assay | U251 (Glioblastoma) | Selective action observed | nih.gov |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antiproliferative Assay | SGC-7901, MGC-803, BGC-823 (Gastric Cancer) | IC50 = 0.36 - 0.86 µM | nih.gov |

| Thiazolyl piperidine compound 62 | Insecticidal Assay | Aphids | 60% activity at 100 mg/L | ccspublishing.org.cn |

| Piperidinothiosemicarbazone derivative with piperidine (10) | Antimycobacterial Assay | M. tuberculosis (resistant strain) | MIC = 0.5–1 µg/mL | mdpi.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

The data presented highlights the diverse biological activities of compounds containing the 2-aminothiazole scaffold, ranging from anticancer and antimicrobial to insecticidal effects. These findings underscore the utility of high-throughput and other in vitro assays in elucidating the pharmacological potential of this chemical class.

Future Directions and Research Perspectives

Design of Novel Chemical Libraries Based on the 4-(Piperidin-3-yl)thiazol-2-amine Scaffold

The development of diverse chemical libraries is fundamental to the discovery of new bioactive molecules. researchgate.net For the this compound scaffold, the design of novel libraries will focus on systematic structural modifications to explore a wider chemical space and enhance biological activity. Key strategies will include:

Scaffold Decoration: Introducing a variety of substituents on both the piperidine (B6355638) and thiazole (B1198619) rings. This can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are crucial for target binding and pharmacokinetic profiles.

Stereochemical Diversity: The piperidine ring in this compound possesses a chiral center at the 3-position. Synthesizing and evaluating individual stereoisomers is critical, as different enantiomers and diastereomers can exhibit distinct pharmacological activities and metabolic stabilities.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres to improve potency, selectivity, or metabolic properties. For example, the amine group on the thiazole ring could be replaced with other hydrogen bond donors or acceptors.

Conformational Constraint: Introducing rigidifying elements into the piperidine ring or the linker between the two rings to lock the molecule into a specific bioactive conformation. This can lead to higher affinity and selectivity for the biological target.

The systematic construction of these libraries will provide a valuable resource for high-throughput screening campaigns against a wide range of biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective prediction of molecular properties and activities. nih.govresearchgate.net In the context of this compound, these computational tools can be instrumental in:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structures. nih.govresearchgate.net These models can help prioritize the synthesis of compounds with the highest probability of success.

Virtual Screening: Screening large virtual libraries of this compound derivatives against specific protein targets to identify potential hits. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

De Novo Design: Generating novel molecular structures with desired pharmacological properties from scratch. AI algorithms can learn the underlying patterns from existing active compounds and propose new molecules based on the this compound scaffold.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or safety profiles.

The integration of AI and ML will accelerate the design-synthesize-test-analyze cycle, leading to a more efficient and targeted discovery of new drug candidates. researchgate.net

Development of Advanced In Vitro Models for Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound derivatives, the use of advanced in vitro models is crucial. mdpi.com These models can provide more physiologically relevant data compared to traditional cell-based assays. mdpi.com Future research will focus on:

3D Cell Cultures: Utilizing spheroids and organoids to better mimic the complex three-dimensional environment of tissues and organs. These models can provide more accurate predictions of drug efficacy and toxicity.

Organ-on-a-Chip Technology: Developing microfluidic devices that recapitulate the key functions of human organs, such as the liver, kidney, and gut. mdpi.com These "organs-on-chips" can be used to study the metabolism, efficacy, and potential organ-specific toxicity of drug candidates in a more human-relevant context. mdpi.com

High-Content Imaging and Analysis: Employing automated microscopy and sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters in response to compound treatment. This can provide detailed insights into the compound's effects on cellular morphology, signaling pathways, and organelle function.

Target Engagement Assays: Developing and utilizing assays that can directly measure the binding of a compound to its intended biological target within a cellular context. This provides direct evidence of target engagement and helps to correlate binding affinity with cellular activity.

These advanced in vitro models will be instrumental in elucidating the molecular mechanisms underlying the biological effects of this compound derivatives and in de-risking their development as therapeutic agents.

Exploration of New Biological Targets and Therapeutic Areas

While derivatives of the thiazole-piperidine scaffold have shown promise in areas like cancer and inflammation, there is significant potential for their application in other therapeutic areas. nih.govnih.govnih.gov Future research should aim to explore new biological targets and disease indications. This can be achieved through:

Phenotypic Screening: Screening libraries of this compound derivatives in disease-relevant phenotypic assays without a preconceived target. This can lead to the discovery of compounds with novel mechanisms of action.

Target-Based Screening: Systematically screening compound libraries against a panel of known and emerging biological targets implicated in various diseases.

Chemoproteomics: Using chemical probes based on the this compound scaffold to identify the protein targets of active compounds directly in complex biological systems.

Repurposing: Investigating existing derivatives for new therapeutic uses based on their known biological activities and potential off-target effects.

The structural versatility of the this compound scaffold makes it an attractive starting point for the discovery of modulators for a wide range of biological targets, including enzymes, receptors, and ion channels. mdpi.com

Strategies for Overcoming Research Challenges in Thiazole-Piperidine Chemistry

Despite the promise of the this compound scaffold, there are synthetic and medicinal chemistry challenges that need to be addressed to facilitate drug discovery efforts. Future strategies will focus on:

Efficient Synthetic Routes: Developing more efficient, scalable, and stereoselective synthetic methods for the preparation of diverse derivatives. This includes the exploration of novel catalytic systems and flow chemistry approaches. mdpi.com

Improving Drug-like Properties: Optimizing the physicochemical properties of lead compounds to enhance their solubility, permeability, and metabolic stability. This often involves a careful balance of lipophilicity and polarity.

Addressing Potential Liabilities: Proactively identifying and mitigating potential liabilities such as off-target activities, toxicity, and the formation of reactive metabolites.

Molecular Hybridization: Combining the this compound scaffold with other pharmacophores to create hybrid molecules with enhanced or synergistic activities. nih.gov This approach has been successfully used to develop potent agents against various diseases. nih.gov

By addressing these challenges, researchers can streamline the drug discovery process and increase the likelihood of translating promising lead compounds into clinical candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.